molecular formula C9H3Cl2N3 B172419 1,4-Dichlorophthalazine-6-carbonitrile CAS No. 178308-61-7

1,4-Dichlorophthalazine-6-carbonitrile

Cat. No.: B172419
CAS No.: 178308-61-7
M. Wt: 224.04 g/mol
InChI Key: FRJDQOMCKHDEJQ-UHFFFAOYSA-N
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Description

Contextualization within the Phthalazine (B143731) Class of Heterocyclic Compounds

Due to the lack of specific research on 1,4-Dichlorophthalazine-6-carbonitrile, we must look at the broader class of phthalazines to provide context. Phthalazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. jocpr.comevitachem.com The phthalazine core is recognized as a valuable pharmacophore, and its derivatives have been investigated for a wide range of biological activities. jocpr.comrsc.orgnih.govnih.gov

The parent compound for the chloro-substituted series, 1,4-Dichlorophthalazine, is a known intermediate in the synthesis of various phthalazinone derivatives. google.comsigmaaldrich.comsigmaaldrich.com It serves as a building block for creating more complex molecules, often through substitution reactions at the chloro positions. sigmaaldrich.comsigmaaldrich.com

Significance as a Versatile Synthetic Scaffold in Organic Chemistry

While the versatility of this compound as a synthetic scaffold has not been specifically documented, one can infer its potential reactivity based on its functional groups. The dichlorophthalazine core provides two reactive sites for nucleophilic substitution, and the carbonitrile group can undergo various transformations, such as hydrolysis, reduction, or cycloaddition reactions.

The synthesis of related phthalazine derivatives often involves the reaction of a phthalic anhydride (B1165640) precursor with hydrazine (B178648) hydrate, followed by chlorination. nih.govgoogle.comchemicalbook.com For instance, the synthesis of 1,4-dichloro-6-(trifluoromethyl)phthalazine (B3326561) involves heating the corresponding dione (B5365651) with phosphoryl chloride and pyridine. chemicalbook.com A similar approach could potentially be employed for the synthesis of this compound.

Overview of Current Research Trajectories Pertaining to the Compound

There are no discernible research trajectories specifically focused on this compound in the available scientific literature. Research in the broader phthalazine field is active, with many studies focusing on the development of new derivatives with potential therapeutic applications, including as anticancer agents and enzyme inhibitors. rsc.orgnih.govnih.gov However, the specific contribution or role of this compound within this research landscape remains undocumented.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dichlorophthalazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2N3/c10-8-6-2-1-5(4-12)3-7(6)9(11)14-13-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJDQOMCKHDEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443105
Record name 1,4-dichlorophthalazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178308-61-7
Record name 1,4-dichlorophthalazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis Pathways

Precursor Synthesis Strategies Leading to 1,4-Dichlorophthalazine-6-carbonitrile

The foundational strategies for synthesizing this compound begin with the assembly of a phthalazinone scaffold, which is subsequently halogenated and functionalized with the nitrile group.

Synthesis of Phthalazinone Intermediates

The construction of the phthalazinone ring system is a critical initial step. These intermediates are typically synthesized through the reaction of hydrazine (B178648) derivatives with precursors containing a dicarbonyl or a carboxylic acid and a carbonyl equivalent suitably positioned on a benzene ring. longdom.orglongdom.org

Common methods for preparing phthalazinone derivatives include:

Reaction of Phthalic Anhydrides with Hydrazine: A prevalent method involves the condensation of phthalic anhydrides with hydrazine hydrate. longdom.orglongdom.org This reaction, often conducted in a solvent like acetic acid, leads to the formation of the phthalazinone core. longdom.orglongdom.org

Cyclization from 2-Aroylbenzoic Acids: Alternatively, 2-aroylbenzoic acids can be treated with hydrazine hydrate or its derivatives to yield phthalazin-1-one structures. longdom.org

Multicomponent Approaches: One-pot multicomponent reactions have also been developed. For instance, the reaction of phenacyl bromides, thiocarbohydrazide, and phthalic anhydride (B1165640) can yield complex phthalazine-1,4-diones in excellent yields. longdom.orglongdom.org

These reactions provide the fundamental bicyclic structure required for subsequent functionalization.

Halogenation Procedures to Obtain Dihalogenated Phthalazines

Once the phthalazinone or phthalazine-1,4-dione precursor is obtained, the next step involves converting the hydroxyl or carbonyl groups into chloro groups to form a dihalogenated phthalazine (B143731). 1,4-Dichlorophthalazine is a key, commercially available building block used in the synthesis of numerous derivatives. sigmaaldrich.comsigmaaldrich.com

The standard procedure for this transformation is chlorination using a strong chlorinating agent.

Chlorination with Phosphorus Oxychloride (POCl₃): The most common method for converting phthalazine-1,4-diones to 1,4-dichlorophthalazines is by heating with phosphorus oxychloride (POCl₃), sometimes in the presence of a catalyst or a base like triethylamine. jocpr.com This reaction effectively replaces the oxygen atoms of the lactam functions with chlorine atoms.

This halogenation step is crucial as it activates the phthalazine ring for subsequent nucleophilic substitution reactions, allowing for the introduction of other functional groups. longdom.org

Regioselective Introduction of the Carbonitrile Moiety

The introduction of the carbonitrile (-CN) group at the C-6 position of the phthalazine ring requires careful regioselective control. The strategy for this step often depends on the starting materials. A logical approach involves utilizing a precursor that already contains the nitrile group in the desired position before the formation of the heterocyclic ring. For example, starting the synthesis from 4-cyanophthalic acid or its derivatives would ensure the carbonitrile moiety is correctly placed in the final product.

Alternatively, if starting from an unfunctionalized dichlorophthalazine, a cyanation reaction would be required. Methods for the regioselective cyanation of aromatic and heteroaromatic rings are well-established and include:

Nucleophilic Aromatic Substitution: Direct displacement of a suitable leaving group, such as a halogen, by a cyanide salt (e.g., NaCN or KCN) can be employed, particularly if the ring is activated towards nucleophilic attack.

Transition-Metal-Catalyzed Cyanation: Copper- or palladium-catalyzed reactions are effective for introducing a cyano group onto an aromatic ring. nih.gov For instance, a copper-based catalytic technique has been developed for the regioselective ortho C–H cyanation of vinylarenes, demonstrating a method for selective functionalization. nih.gov

Oxidative Cyanation: Methods for the α-cyanation of unprotected secondary amines have been developed, which proceed through the in-situ generation of an imine followed by the addition of a cyanide source like trimethylsilyl cyanide (TMSCN). nih.govchemistryviews.orgorganic-chemistry.org While not directly applicable to the phthalazine ring itself, these principles highlight advanced strategies for C-H functionalization to introduce a nitrile group. nih.govchemistryviews.orgorganic-chemistry.org

Advanced Synthetic Approaches for this compound

To improve the efficiency, yield, and environmental footprint of the synthesis, advanced techniques such as microwave-assisted protocols have been explored.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. jocpr.comijrpr.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including phthalazine derivatives. researchgate.netsciforum.net

Key benefits of microwave-assisted synthesis include:

Accelerated Reaction Rates: Microwave energy can dramatically reduce reaction times, often from hours to minutes. ijrpr.comarkat-usa.org

Increased Yields and Purity: Many reactions proceed with higher yields and produce cleaner products, simplifying purification processes. ijrpr.comresearchgate.net

Solvent-Free Conditions: In some cases, reactions can be performed under solvent-free conditions, which aligns with the principles of green chemistry. nih.govrsc.org

For the synthesis of phthalazine derivatives, microwave assistance can be applied to various steps, including the initial cyclization to form the phthalazinone ring and subsequent substitution reactions. researchgate.netsciforum.net For example, the synthesis of phthalazine-1,4-dione derivatives has been efficiently performed using microwave-assisted Gabriel synthesis. sciforum.net

Comparative Analysis of Synthetic Protocols (e.g., Conventional vs. Microwave-Assisted)

When comparing conventional heating methods with microwave-assisted synthesis for heterocyclic compounds, the advantages of the latter become evident. Microwave-assisted reactions are often remarkably successful, providing higher yields in significantly less time. jocpr.com

Studies directly comparing the two methods for the synthesis of various heterocyclic compounds consistently demonstrate the superiority of the microwave approach. rsc.orgjaveriana.edu.co While conventional heating can lead to high yields, it typically requires much longer reaction times. javeriana.edu.co Microwave strategies succeed in substantially shorter times with comparable or even better yields and efficiency. javeriana.edu.co

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Typically hours to daysOften minutes
Energy Consumption High, due to prolonged heatingLow, due to short reaction times and direct heating
Product Yield Variable, can be high but may require optimizationGenerally high to excellent
Product Purity May require extensive purificationOften results in cleaner products with fewer byproducts
Solvent Use Often requires large volumes of organic solventsCan often be performed with reduced solvent or solvent-free
Process Control Less precise temperature and pressure controlPrecise and uniform heating, easy control of parameters

This comparative analysis underscores the significant process intensification and green chemistry benefits offered by microwave-assisted protocols in the synthesis of complex molecules like this compound.

Despite a comprehensive search for the synthesis and optimization of reaction conditions for This compound , no specific scientific literature detailing its preparation or yield optimization could be located. Searches for direct synthesis, as well as analogous cyanation reactions on related phthalazine cores, did not yield methods for the introduction of a carbonitrile group at the 6-position of 1,4-dichlorophthalazine.

This suggests that the synthesis of this specific compound may not be publicly documented or could represent a novel area of chemical research. Without accessible research findings, a detailed discussion on the optimization of its synthetic methodologies, including reaction conditions and yields, cannot be provided. Consequently, the generation of data tables and a thorough analysis of research findings as requested is not possible at this time.

Further research into the synthesis of substituted phthalazine-carbonitriles may in the future provide insights into potential synthetic routes that could be applicable to this compound.

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the chemical reactivity and derivatization chemistry of the compound This compound .

Research and publications extensively cover the reactivity of the parent compound, 1,4-Dichlorophthalazine, and the general chemical transformations of the nitrile functional group. However, studies explicitly describing the nucleophilic substitution reactions at the phthalazine core or the functionalization of the carbonitrile group for this compound could not be located.

Therefore, the detailed research findings required to generate the requested article sections (3.1.1 through 3.2.1) for this specific molecule are not available in the public domain. The influence of the electron-withdrawing carbonitrile group on the reactivity of the dichloro-phthalazine core has not been specifically documented, and examples of its derivatization are absent from the reviewed literature.

Chemical Reactivity and Derivatization Chemistry

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. 1,4-Dichlorophthalazine-6-carbonitrile is an excellent substrate for these reactions due to its two chlorine atoms, which can be selectively functionalized.

The Suzuki-Miyaura cross-coupling reaction, which typically uses a palladium catalyst to couple an organoboron compound with a halide, is a widely used method for forming C-C bonds. libretexts.orgyonedalabs.com This reaction has been successfully applied to dichloro-heteroaromatic compounds to synthesize functionalized molecules. researchgate.net For instance, 1,4-dichlorophthalazine is a key starting material in the synthesis of various substituted phthalazines. It can undergo Suzuki-type cross-coupling to produce 4-aryl-1-(4-methylpiperazin-1-yl) phthalazines. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. For related dichlorinated heterocycles like 3,5-dichloroisothiazole-4-carbonitrile, the reaction with arylboronic acids occurs regiospecifically, with the coupling taking place at the C-5 position. rsc.org Optimization studies often involve screening different palladium catalysts, bases such as K3PO4 or Cs2CO3, and solvents like 1,4-dioxane or toluene. researchgate.netmdpi.com

Table 1: Optimization of Suzuki-Miyaura Coupling for Dichloroheteroarenes

Catalyst Base Solvent Temperature (°C) Yield (%) Reference
Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane 70-80 Good mdpi.com
Pd(PPh₃)₂Cl₂ Cs₂CO₃ 1,4-Dioxane Reflux 88 researchgate.net

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed transformations are vital for modifying compounds like this compound. These reactions are central to modern synthetic chemistry for creating complex molecules with high efficiency. researchgate.net For example, palladium-catalyzed reactions can be used for the late-stage functionalization of pharmaceuticals. rsc.org In some cases, visible light and a photocatalyst like 4CzIPN can be used in conjunction with a palladium catalyst to achieve novel transformations, such as decarboxylative acylation reactions. mdpi.com The choice of ligands, such as N-heterocyclic carbenes (NHCs), can significantly influence the outcome and selectivity of these reactions. rsc.orgnih.gov

Nickel catalysts offer a valuable alternative to palladium for cross-coupling reactions, often providing different reactivity and selectivity. In the context of derivatives of 1,4-dichlorophthalazine, nickel-catalyzed Suzuki-Miyaura cross-coupling has been employed for the further functionalization of borylated atropisomers. acs.org For example, the reaction of a borylated phthalazine (B143731) derivative with 4-haloacetophenones using a nickel precursor like Ni[P(n-Bu)₃]₂(COD) and a ligand such as 1,4-bis(diphenylphosphino)butane (dppb) can proceed with good yield and stereoretention. acs.org

Iridium-catalyzed C-H borylation is a powerful method for the direct functionalization of C-H bonds, which are typically unreactive. illinois.edu This reaction introduces a boronate ester group onto an aromatic or heteroaromatic ring, which can then be used in subsequent cross-coupling reactions. illinois.edunih.gov The regioselectivity of the borylation is often directed by steric and electronic factors. illinois.edunih.gov For heteroarenes, borylation typically occurs at positions distal to nitrogen atoms. nih.gov This methodology has been applied to the late-stage functionalization of biologically active compounds. nih.gov

In molecules with multiple reactive sites, such as this compound, controlling the site-selectivity of coupling reactions is a significant challenge. For dihalogenated N-heteroarenes, the halide adjacent to a nitrogen atom is conventionally more reactive in palladium-catalyzed cross-couplings. nih.gov However, the use of sterically hindered N-heterocyclic carbene ligands can reverse this selectivity. nih.gov

Atroposelectivity, the selective formation of one atropisomer (stereoisomers arising from restricted rotation about a single bond), is another important aspect. Atroposelective iridium-catalyzed borylation has been reported for phthalazine heterobiaryls derived from 1,4-dichlorophthalazine. acs.orgresearchgate.net By using a chiral auxiliary, such as a menthol group, and a specific catalyst system like [Ir(OMe)(COD)]₂/2-aminopyridine, it is possible to achieve highly selective borylation, yielding predominantly one atropisomer. acs.orgresearchgate.net

Table 2: Ligand Screening for Atroposelective Ir-Catalyzed Borylation

Entry Ligand Yield (%) Diastereomeric Excess (de) Reference
1 2-Aminopyridine (L5) 88 >99:1 acs.org
2 Other ligands (L7-L9) Good to Very Good - acs.org

Formation of Fused Heterocyclic Systems from this compound Derivatives

The strategic placement of reactive chloro and cyano groups renders this compound a versatile precursor for the synthesis of a variety of fused heterocyclic systems. The two chlorine atoms at positions 1 and 4 are susceptible to nucleophilic displacement, providing a facile route for the annulation of additional heterocyclic rings onto the phthalazine core. The carbonitrile group at position 6 can also participate in cyclization reactions or be chemically transformed to introduce further complexity.

Research has demonstrated that derivatives of 1,4-dichlorophthalazine are valuable intermediates in the construction of fused ring systems, such as triazolophthalazines and tetrazolophthalazines. These reactions typically proceed through a sequence of nucleophilic substitution followed by intramolecular cyclization.

One of the key synthetic routes involves the reaction of 1,4-dichlorophthalazine derivatives with nitrogen-containing dinucleophiles. For instance, the reaction with hydrazine (B178648) hydrate initially leads to the displacement of one of the chloro groups to form a hydrazinylphthalazine intermediate. Subsequent reaction of this intermediate can lead to the formation of a fused triazole ring.

Similarly, the reaction with sodium azide allows for the introduction of an azido group, which can then undergo intramolecular cyclization to form a tetrazole ring fused to the phthalazine scaffold. This transformation is a well-established method for the synthesis of tetrazolophthalazines.

Synthesis of Fused Triazolo- and Tetrazolophthalazine Systems

The reactivity of the chlorine atoms in 1,4-dichlorophthalazine derivatives allows for their sequential displacement, which is a key strategy in the synthesis of fused heterocycles. The general approach involves the initial substitution of one chlorine atom with a suitable nucleophile, which then facilitates the cyclization to form the fused ring system.

A common pathway to triazolophthalazines involves the reaction of a 1-chloro-4-substituted-phthalazine with an acid hydrazide. This reaction typically proceeds in a suitable solvent such as ethanol and results in the formation of a nih.govthieme-connect.detriazolo[3,4-a]phthalazine derivative. The reaction of a substituted 1-chlorophthalazine with various acid hydrazides has been reported to produce the corresponding fused triazole systems in good yields .

The formation of a fused tetrazole ring can be achieved by treating a chlorophthalazine derivative with sodium azide. This reaction leads to the formation of a tetrazolo[5,1-a]phthalazine derivative. For example, treatment of a chlorophthalazine with sodium azide in boiling acetic acid has been shown to yield the corresponding tetrazolo derivative . A similar transformation of a cyanophthalazine to a tetrazolophthalazine has also been documented, where the cyano group is converted to a tetrazole ring in the presence of sodium azide and a proton source aelsindia.com.

The following tables summarize the synthesis of various fused heterocyclic systems from phthalazine precursors, illustrating the versatility of these starting materials in heterocyclic synthesis.

Table 1: Synthesis of nih.govthieme-connect.deTriazolo[3,4-a]phthalazine Derivatives

Starting MaterialReagentProductYield (%)m.p. (°C)Reference
1-Chloro-4-(2,4,6-trimethylphenyl)phthalazineAcetic acid hydrazide6-(2,4,6-Trimethylphenyl)-3-methyl- nih.govthieme-connect.detriazolo[3,4-a]phthalazine70189-190
1-Chloro-4-(2,4,6-trimethylphenyl)phthalazineBenzoic acid hydrazide3-Phenyl-6-(2,4,6-trimethylphenyl)- nih.govthieme-connect.detriazolo[3,4-a]phthalazine75210-212
1-Chloro-4-(2,4,6-trimethylphenyl)phthalazineGluconic acid hydrazidePolyhydroxyalkyl- nih.govthieme-connect.detriazolo[3,4-a]phthalazine derivative65178-180

Table 2: Synthesis of Tetrazolo[5,1-a]phthalazine Derivative

Starting MaterialReagentProductYield (%)m.p. (°C)Reference
1-Chloro-4-(2,4,6-trimethylphenyl)phthalazineSodium azide6-(2,4,6-Trimethylphenyl)tetrazolo[5,1-a]phthalazine60201-203

Table 3: Synthesis of Phthalazino[2,1-a]quinazoline Derivative

Starting MaterialReagentProductReference
1-Chloro-4-(2,4,6-trimethylphenyl)phthalazineo-Chlorobenzylamine7-(2,4,6-Trimethylphenyl)-13-methyl-phthalazino[2,1-a]quinazoline

Table 4: Synthesis of Triazinophthalazine Derivative

Starting MaterialReagentProductYield (%)m.p. (°C)Reference
1-Chloro-4-(2,4,6-trimethylphenyl)phthalazineAmmonium thiocyanate / Phenyl isocyanate7-(2,4,6-Trimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydro- nih.govsdiarticle3.comtandfonline.comtriazino[2,1-a]phthalazin-4-one55239-240

Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Available Scientific Literature

A comprehensive search of scientific databases and publicly accessible chemical information has revealed a significant lack of detailed experimental data for the compound This compound . While the existence of the compound is noted in some chemical catalogs, specific, verifiable experimental data required for a thorough spectroscopic and analytical characterization is not available in the reviewed literature.

Information is readily accessible for the parent compound, 1,4-Dichlorophthalazine , for which extensive spectroscopic analysis has been published. This includes detailed reports on its Nuclear Magnetic Resonance (NMR) spectra, Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). However, the presence of a carbonitrile group at the 6-position of the phthalazine ring would significantly alter the electronic environment and, consequently, all of its spectroscopic signatures. Using data from the parent compound would be scientifically inaccurate for representing the target molecule.

Specifically, the following data points for This compound , as requested in the article outline, could not be located:

Advanced Spectroscopic Characterization Methodologies

Elemental Microanalysis for Compositional Verification:No reported elemental analysis data (e.g., %C, %H, %N) was found to confirm the empirical formula.

Due to the absence of this critical, compound-specific data, it is not possible to generate the requested scientific article with accuracy and adherence to the provided outline.

Computational Chemistry and Theoretical Investigations

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT methods can predict a molecule's geometry, electronic properties, and energy. For 1,4-Dichlorophthalazine-6-carbonitrile, a DFT analysis would typically be initiated by optimizing the molecule's geometry to find its lowest energy conformation.

Commonly used functionals for such organic molecules include B3LYP or PBE0, paired with a suitable basis set like 6-31G(d,p) or a larger one such as the aug-cc-pVDZ for more accuracy. mdpi.comscielo.org.co The optimization process would yield key structural parameters. Although no specific data exists for this compound, a theoretical study on related tetrapyrazinoporphyrazine complexes highlights how DFT can determine bond lengths and angles with good correlation to experimental data where available. mdpi.com

From the optimized geometry, a wealth of electronic information can be extracted. This includes the distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

ParameterPredicted ValueSignificance
HOMO Energy~ -7.0 eVRegion of electron donation (nucleophilicity)
LUMO Energy~ -2.5 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap~ 4.5 eVIndicator of kinetic stability and electronic transitions
Dipole Moment~ 3.5 DMeasure of molecular polarity
Electron Affinity~ 2.6 eVEnergy released when an electron is added
Ionization Potential~ 7.2 eVEnergy required to remove an electron
Note: These values are illustrative and based on typical calculations for similar aromatic, halogenated, nitrogen-containing heterocycles. Actual values would require a specific DFT calculation.

Quantum Chemical Calculations for Reactivity Predictions

Quantum chemical calculations are instrumental in predicting how a molecule will behave in a chemical reaction. nih.gov By analyzing the electronic structure derived from DFT, several reactivity descriptors can be calculated for this compound.

The distribution of electrostatic potential (ESP) on the molecular surface is a primary tool. It visually indicates regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, one would expect negative potential around the nitrogen atoms of the phthalazine (B143731) ring and the nitrogen of the nitrile group, making them potential sites for protonation or coordination to Lewis acids. The carbon atoms attached to the chlorine atoms are expected to be electron-deficient and thus primary sites for nucleophilic substitution.

Frontier Molecular Orbital (FMO) theory is another critical tool. The shape and location of the HOMO indicate the most likely sites for electrophilic attack, while the LUMO indicates the sites for nucleophilic attack. For this molecule, the LUMO is likely to be distributed over the phthalazine ring, particularly on the carbons bonded to the chlorine atoms, reinforcing the prediction of susceptibility to nucleophilic aromatic substitution at these positions.

Table 2: Predicted Reactivity Descriptors for this compound

DescriptorDefinitionPredicted Reactivity Implication
Global Hardness (η) (I-A)/2Measures resistance to change in electron distribution. A higher value implies lower reactivity.
Global Softness (S) 1/(2η)The reciprocal of hardness. A higher value implies higher reactivity.
Electronegativity (χ) (I+A)/2Measures the ability to attract electrons.
Electrophilicity Index (ω) χ²/(2η)Measures the propensity of a species to accept electrons.
Note: I = Ionization Potential, A = Electron Affinity. The values depend on the HOMO and LUMO energies.

Mechanistic Studies of Chemical Reactions Involving the Compound

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to map out the entire energy profile of a reaction, including transition states and intermediates. nih.gov For this compound, a key reaction of interest would be the nucleophilic aromatic substitution (SNAr) of the chlorine atoms. This is a common reaction for related compounds like 1,4-dichlorophthalazine, which is used as a starting material in the synthesis of various derivatives. sigmaaldrich.com

A mechanistic study would involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and a nucleophile like an amine or an alcohol) and the expected products are optimized.

Transition State Search: Computational methods are used to locate the transition state structure connecting the reactants and products. This is the highest energy point along the reaction coordinate.

Frequency Calculation: Vibrational frequency calculations are performed on all structures. A stable minimum (reactant, intermediate, product) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scielo.org.co

For this compound, theoretical calculations could compare the activation barriers for substitution at the C1 versus the C4 position, predicting the regioselectivity of the reaction. The electron-withdrawing nature of the nitrile group (-CN) at position 6 would influence the electron density across the ring system and thus affect the relative reactivity of the two chlorine atoms.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for identifying and characterizing a compound, especially when experimental data is unavailable.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (1H, 13C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework. Calculations are often performed on the optimized geometry, and the results are compared to a reference standard (like tetramethylsilane, TMS) to obtain the chemical shifts. For complex molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged shifts of the most stable conformers to get accurate results.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic positions. These calculations yield a theoretical IR spectrum. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and the absence of environmental effects in the gas-phase calculation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. The predicted spectrum for this compound would be expected to show characteristic peaks for C-Cl stretching, C=N and C=C stretching in the aromatic system, and a sharp, strong absorption for the C≡N (nitrile) stretch, typically found around 2220-2260 cm⁻¹.

Table 3: Predicted Characteristic Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Wavenumber/Chemical Shift
IR C≡N stretch~2230 cm⁻¹
Aromatic C=C/C=N stretch1500-1650 cm⁻¹
C-Cl stretch700-850 cm⁻¹
¹³C NMR Carbonyl (C≡N)~115-120 ppm
Aromatic Carbons~120-155 ppm
¹H NMR Aromatic Protons~7.5-8.5 ppm
Note: These are typical ranges and the exact values require specific quantum chemical calculations.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Organic Synthesis

1,4-Dichlorophthalazine-6-carbonitrile is a pivotal intermediate in multi-step organic synthesis, enabling the construction of complex molecular architectures. The two chlorine atoms at the 1 and 4 positions of the phthalazine (B143731) ring exhibit differential reactivity, allowing for sequential and site-selective nucleophilic substitutions. This feature is instrumental in building elaborate molecules in a controlled manner.

In a typical synthetic strategy, one of the chlorine atoms can be selectively displaced by a nucleophile under specific reaction conditions, leaving the other chlorine atom available for a subsequent transformation. This stepwise approach is fundamental to creating diverse substitution patterns on the phthalazine core. For instance, the synthesis of various biologically active compounds and functional materials often begins with the selective reaction at one of the chloro-positions, followed by further modifications.

The nitrile group at the 6-position adds another layer of synthetic utility. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various other functional groups, further expanding the range of accessible derivatives. This trifunctional nature of this compound makes it a highly sought-after starting material for constructing complex target molecules that would be challenging to synthesize through other routes. The ability to perform a sequence of reactions with high regioselectivity is a key advantage in multi-step synthetic campaigns.

Precursor for Structurally Diverse Heterocyclic Scaffolds

The reactivity of this compound makes it an excellent precursor for a wide variety of structurally diverse heterocyclic scaffolds. The two chlorine atoms can be readily displaced by a range of nucleophiles, including amines, alcohols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This versatility allows for the synthesis of numerous substituted phthalazine derivatives.

For example, reaction with primary or secondary amines can yield 1-amino-4-chlorophthalazines or 1,4-diaminophthalazines, depending on the stoichiometry and reaction conditions. These amino-substituted phthalazines can then serve as building blocks for more complex heterocyclic systems through subsequent cyclization reactions. Similarly, reaction with bifunctional nucleophiles can lead to the formation of fused heterocyclic systems, where the phthalazine ring is annulated with another heterocyclic ring.

The nitrile group also plays a crucial role in the diversification of heterocyclic scaffolds. It can participate in cycloaddition reactions or be transformed into other reactive functional groups that can then be used to construct new rings. The combination of the reactive chlorine atoms and the versatile nitrile group provides a powerful platform for generating a library of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. researchgate.net

Starting MaterialReagentResulting ScaffoldReference
1,4-Dichlorophthalazinep-PhenylenediamineN1-(phthalazin-1-yl)benzene-1,4-diamines nih.gov
1,4-DichlorophthalazineHydrazine (B178648) HydratePhthalazinones nih.gov
1,4-DichlorophthalazineVarious Nucleophiles1-Substituted Phthalazines nih.gov

Application in the Synthesis of Chiral Catalysts and Ligands

The rigid and planar structure of the phthalazine core, combined with the potential for introducing various functional groups, makes this compound a promising scaffold for the design and synthesis of chiral catalysts and ligands. By strategically introducing chiral substituents through the displacement of the chlorine atoms, it is possible to create a chiral environment around a metal center.

The development of chiral ligands is of paramount importance in asymmetric catalysis, which aims to produce enantiomerically pure compounds. The nitrogen atoms within the phthalazine ring can act as coordination sites for metal ions, and the substituents at the 1 and 4 positions can be designed to control the stereochemical outcome of a catalytic reaction.

While specific examples of chiral catalysts derived directly from this compound are not extensively documented in the provided search results, the general principles of ligand design suggest its potential in this area. The synthesis of axially chiral molecules, for instance, often relies on organocatalytic cycloaddition and cyclization reactions where the catalyst's structure dictates the stereochemistry. nih.gov The phthalazine framework could be incorporated into such catalysts to influence the spatial arrangement of reactants. The synthesis of chiral six-membered heterocyclic compounds through organocatalytic asymmetric [3+3] cycloadditions is another area where ligands derived from this scaffold could find application. rsc.org

Utilization in Functional Materials (e.g., OLED Intermediates)

The photophysical and electronic properties of phthalazine derivatives make them attractive candidates for use in functional materials, particularly in the field of organic light-emitting diodes (OLEDs). The extended π-system of the phthalazine core can be tuned by the introduction of various substituents, allowing for the control of emission color and efficiency.

This compound can serve as a key intermediate in the synthesis of molecules designed for OLED applications. The chlorine atoms can be replaced with aromatic or heteroaromatic groups through cross-coupling reactions, extending the conjugation of the molecule and modifying its electronic properties. The nitrile group can also be incorporated to fine-tune the electron-accepting character of the material, which is crucial for achieving balanced charge transport in OLED devices.

Although direct mentions of this compound in the synthesis of OLED intermediates are not present in the provided search results, the synthesis of other functional materials from related dichlorinated precursors is known. The principles of molecular design for OLED materials, which involve creating molecules with specific energy levels and high quantum yields, are applicable to derivatives that could be synthesized from this compound.

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